molecular formula C16H23BO3 B13641778 2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223046-87-3

2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13641778
CAS No.: 2223046-87-3
M. Wt: 274.2 g/mol
InChI Key: XLWYETBQCPUKKY-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a dioxaborolane ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropyl-4-methoxyphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the cyclopropyl group to other alkyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Phenols, quinones

    Reduction: Alkyl derivatives

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with palladium catalysts, facilitating the transfer of the organic group to the coupling partner. This process is crucial in forming carbon-carbon bonds, which are fundamental in constructing complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-methoxyphenyl)methanamine hydrochloride
  • (S)-Cyclopropyl(3-methoxyphenyl)methanamine hydrochloride
  • (1S)-Cyclopropyl(4-methoxyphenyl)methylamine

Uniqueness

2-(3-Cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the dioxaborolane ring enhances its utility in cross-coupling reactions, making it a valuable intermediate in organic synthesis.

This compound’s versatility and unique properties make it a significant player in various fields of scientific research and industrial applications.

Properties

CAS No.

2223046-87-3

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

2-(3-cyclopropyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)12-8-9-14(18-5)13(10-12)11-6-7-11/h8-11H,6-7H2,1-5H3

InChI Key

XLWYETBQCPUKKY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C3CC3

Origin of Product

United States

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